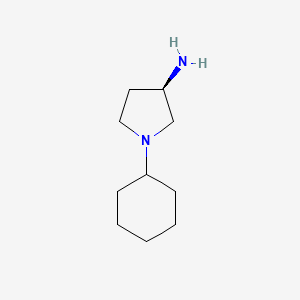

(R)-1-Cyclohexylpyrrolidin-3-amine

Description

Properties

Molecular Formula |

C10H20N2 |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(3R)-1-cyclohexylpyrrolidin-3-amine |

InChI |

InChI=1S/C10H20N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8,11H2/t9-/m1/s1 |

InChI Key |

DPEPZAJVZHRORQ-SECBINFHSA-N |

Isomeric SMILES |

C1CCC(CC1)N2CC[C@H](C2)N |

Canonical SMILES |

C1CCC(CC1)N2CCC(C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Stereoisomers and Enantiomers

- (1S,2S)-2-(Pyrrolidin-1-yl)cyclohexanamine (CAS: 824938-97-8) Similarity Score: 1.00 Key Differences: This compound features a cyclohexane ring substituted with a pyrrolidin-1-yl group and an amine at position 2. The stereochemistry (1S,2S) alters spatial orientation compared to the (R)-pyrrolidine configuration in the parent compound. Applications: Potential use in asymmetric synthesis or as a chiral ligand.

(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride (CAS: 169532-93-8)

Structural Analogs with Modified Substituents

- N-Methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride (CAS: 1219964-64-3) Similarity Score: 0.96 Molecular Formula: C₁₃H₂₈Cl₂N₂ Key Differences: Incorporates a methyl group and a pyrrolidin-2-ylmethyl chain on the cyclohexanamine backbone.

(R)-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride (CAS: 1286208-46-5)

Derivatives with Aromatic or Heterocyclic Substituents

(R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride (CAS: 1233860-39-3)

N-(Cyclohexylmethyl)-1-methylpyrrolidin-3-amine (CAS: 1249247-00-4)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Features |

|---|---|---|---|---|---|

| (R)-1-Cyclohexylpyrrolidin-3-amine | 760921-94-6 | C₁₀H₂₀N₂ | 168.28 | Reference | Chiral cyclohexyl-pyrrolidine scaffold |

| (1S,2S)-2-(Pyrrolidin-1-yl)cyclohexanamine | 824938-97-8 | C₁₀H₂₀N₂ | 168.28 | 1.00 | Stereoisomeric cyclohexane derivative |

| (S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride | 169532-93-8 | C₁₀H₂₂Cl₂N₂ | 241.20 | 0.96 | Enantiomeric salt form |

| N-Methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride | 1219964-64-3 | C₁₃H₂₈Cl₂N₂ | 283.29 | 0.96 | Methylated analog with enhanced lipophilicity |

| (R)-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride | 1286208-46-5 | C₁₀H₂₂Cl₂N₂ | 241.20 | N/A | Reduced steric bulk with cyclopentyl |

Preparation Methods

Use of Chiral Catalysts or Ligands

- Asymmetric reductive amination of 3-pyrrolidinone derivatives with cyclohexylamine in the presence of chiral catalysts can yield (R)-1-cyclohexylpyrrolidin-3-amine with high stereoselectivity.

- Transition metal catalysts (e.g., Rh, Ru complexes) with chiral phosphine ligands have been employed to achieve enantioselective hydrogenation steps.

Chiral Auxiliary-Directed Synthesis

- Introduction of chiral auxiliaries on the pyrrolidine ring precursor enables diastereoselective transformations, followed by auxiliary removal to yield the chiral amine.

- For example, starting from chiral amino acids or derivatives can provide stereochemical control during ring formation.

Reductive Amination and Ring Closure Strategies

A common synthetic route involves:

- Starting from 3-pyrrolidinone or its derivatives,

- Performing reductive amination with cyclohexylamine or cyclohexyl-containing aldehydes/ketones,

- Followed by reduction to the amine and ring closure to form the pyrrolidine ring.

This approach can be combined with asymmetric catalysts or chiral auxiliaries to induce enantioselectivity.

Research Findings and Data Tables

While direct literature specifically detailing this compound preparation is limited, related pyrrolidine derivatives and their synthesis provide insight into effective methods.

Table 1. Representative Data on Pyrrolidine Carboxamide Derivatives (Related Compounds)

| Compound ID | Substituents (R1, R2) | IC50 (μM) | Synthesis Notes |

|---|---|---|---|

| d6 | 2-Me, 5-Me | 10.05 | Microtiter synthesis, iterative optimization |

| d11 | 3-Cl, 5-Cl | 0.39 | Oxalyl chloride method, high potency |

| d12 | 3-Br, 5-CF3 | 0.85 | HBTU/DIEA coupling, potent inhibitor |

Note: These compounds are pyrrolidine carboxamides used as enzyme inhibitors, showing synthetic versatility of pyrrolidine derivatives and methods applicable to amine preparation.

Detailed Synthetic Example from Literature

A related synthetic procedure involves:

- Starting with a 4-dialkylaminotetrahydropyridinylidene salt,

- Treatment with cyclohexane carbaldehyde in alkaline medium at room temperature,

- Followed by hydrolysis and isolation of β-aminoketones as intermediates,

- Subsequent reduction and ring closure to afford the desired pyrrolidine amine derivative.

This method demonstrates the use of aldehyde substrates and alkaline conditions to form key intermediates en route to substituted pyrrolidines.

Analytical and Purification Techniques

- Recrystallization: Used to purify intermediates and final products, often from ethyl acetate/cyclohexane mixtures.

- Chromatography: Employed for separation of diastereomers or enantiomers when resolution is necessary.

- Spectroscopic methods: NMR, IR, and mass spectrometry confirm structure and purity.

- Chiral HPLC: Used to determine enantiomeric excess and purity of the (R)-enantiomer.

Summary Table of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chiral Resolution | Diastereomeric salt formation, chromatography | Simple, uses racemates | Low yield of desired enantiomer |

| Asymmetric Catalysis | Chiral ligands, metal catalysts | High enantioselectivity | Requires expensive catalysts |

| Chiral Auxiliary Approach | Use of chiral starting materials | High stereocontrol | Additional steps for auxiliary removal |

| Reductive Amination + Ring Closure | Sequential functional group transformations | Versatile, adaptable to scale | May require optimization for stereoselectivity |

Concluding Remarks

The preparation of this compound involves sophisticated synthetic strategies balancing stereoselectivity, yield, and scalability. Advances in asymmetric catalysis and chiral auxiliary methodologies have greatly improved the direct synthesis of the (R)-enantiomer. Research on related pyrrolidine derivatives provides valuable synthetic frameworks and optimization strategies. For practical applications, the choice of method depends on the desired purity, scale, and available resources.

Q & A

Q. What are the recommended synthetic routes for (R)-1-Cyclohexylpyrrolidin-3-amine, and what key parameters influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves multi-step protocols, including cyclization, chiral resolution, and amine protection/deprotection. Key parameters affecting yield and purity include:

- Temperature control : Excess heat may lead to racemization or side reactions.

- Catalyst selection : Chiral catalysts (e.g., BINAP-metal complexes) improve enantiomeric excess.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis.

Example protocol from analogous pyrrolidine derivatives (e.g., N-cyclohexylimidazo[1,2-a]pyridin-3-amine synthesis) suggests refluxing in anhydrous THF with Pd catalysts for C–N coupling .

Q. How should researchers characterize the chiral purity of this compound?

- Methodological Answer : Use a combination of:

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases.

- Polarimetry : Compare specific rotation values against literature data for enantiomeric excess validation.

- NMR spectroscopy : Analyze diastereotopic protons (e.g., cyclohexyl CH₂ groups) for splitting patterns indicative of chirality .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA/NIOSH guidelines:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize diastereomer formation during synthesis?

- Methodological Answer :

- Dynamic kinetic resolution : Use chiral ligands (e.g., (R)-BINAP) to bias the reaction pathway toward the desired enantiomer.

- Low-temperature reactions : Conduct steps at −20°C to reduce thermal racemization.

- In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions between computational predictions and experimental binding affinities of derivatives?

- Methodological Answer :

- Conformational analysis : Perform molecular dynamics simulations to identify flexible regions in the ligand that may adopt multiple binding poses.

- Solvent effects : Recalculate docking scores with explicit solvent models (e.g., COSMO-RS) to account for solvation entropy.

- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values .

Q. How should differential cytotoxicity results across cell lines be analyzed methodologically?

- Methodological Answer :

- Dose-response normalization : Express IC₅₀ values relative to positive controls (e.g., cisplatin) to account for cell line variability.

- Pathway enrichment analysis : Use RNA-seq or proteomics data to identify overrepresented pathways (e.g., apoptosis vs. proliferation) in sensitive vs. resistant lines.

- Meta-analysis : Compare results with publicly available datasets (e.g., NCI-60) to identify structural analogs with similar activity profiles .

Notes on Contradiction Analysis

- When reconciling conflicting data (e.g., divergent bioactivity results), apply triangulation by cross-validating with orthogonal methods (e.g., SPR for binding kinetics vs. cellular assays) .

- Use statistical tools like ANOVA to identify outliers in experimental replicates and determine significance thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.